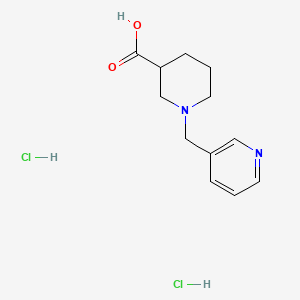

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Description

Historical Context and Research Significance

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has emerged as a compound of interest in medicinal chemistry due to its structural hybridity, combining a piperidine backbone with a pyridine moiety. While its exact discovery timeline remains undocumented in public literature, its inclusion in chemical databases such as PubChem (CID 4460159) and ChEMBL underscores its relevance in drug discovery pipelines. The compound’s piperidine-carboxylic acid core aligns with scaffolds used in neuroactive agents, as evidenced by analogous structures in antipsychotic and antidepressant drug candidates. Recent synthetic efforts focus on optimizing its physicochemical properties for improved bioavailability, reflecting its potential as a versatile intermediate in pharmaceutical development.

Classification and Nomenclature

The compound’s systematic IUPAC name, 1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid dihydrochloride , delineates its structure: a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a pyridin-3-ylmethyl moiety, accompanied by two hydrochloride counterions. Alternative designations include:

- CAS Registry Numbers : 1171690-17-7 (primary), 887445-00-3

- SMILES Notation :

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl - Molecular Formula : C₁₂H₁₈Cl₂N₂O₂

- Molecular Weight : 293.19 g/mol

This nomenclature adheres to IUPAC guidelines, prioritizing positional numbering for substituents on the piperidine and pyridine rings.

Chemical Registry Information and Identifiers

Key identifiers and registry data are consolidated below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1171690-17-7, 887445-00-3 | |

| PubChem CID | 4460159 | |

| MDL Number | MFCD06801259 | |

| InChIKey | WVZOJODGCYULCM-UHFFFAOYSA-N | |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ | |

| Exact Mass | 293.0826 g/mol |

These identifiers facilitate unambiguous referencing in chemical inventories and research publications.

Structural Classification in Heterocyclic Chemistry

The compound belongs to the bicyclic heterocycle category, featuring two distinct rings:

- Piperidine : A six-membered saturated heterocycle with one nitrogen atom, classified as an aliphatic amine.

- Pyridine : A six-membered aromatic heterocycle with one nitrogen atom, exhibiting planar geometry and resonance stabilization.

The pyridin-3-ylmethyl substituent introduces steric and electronic effects, modulating the compound’s interaction with biological targets. The dihydrochloride salt enhances aqueous solubility, a critical factor in pharmacokinetic optimization.

Structural Features Table

| Feature | Description |

|---|---|

| Ring System | Bicyclic (piperidine + pyridine) |

| Functional Groups | Carboxylic acid, tertiary amine |

| Aromaticity | Pyridine ring only |

| Chirality | One stereocenter at piperidine C3 |

This structural profile positions the compound within the broader family of piperidine-pyridine hybrids , a class explored for CNS-targeted therapeutics due to blood-brain barrier permeability.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOJODGCYULCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171690-17-7 | |

| Record name | 1-[(pyridin-3-yl)methyl]piperidine-3-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

Starting from 4-piperidone hydrochloride : This is a common precursor for piperidine derivatives. It undergoes protection with di-tert-butyl dicarbonate to form N-tert-butoxycarbonyl (Boc)-protected intermediates, facilitating selective reactions at other positions without interference from the amine.

Amination and Reduction : The Boc-protected piperidone is converted to 4-amino-1-Boc-piperidine via reductive amination using ammonia ethanol solution and sodium borohydride under controlled temperatures, yielding the amino intermediate with good molar yield (~82%).

Introduction of the Pyridin-3-ylmethyl Group

Reductive Amination with Pyridine-3-carboxaldehyde : The amino-piperidine intermediate is reacted with pyridine-3-carboxaldehyde under reductive amination conditions, typically using sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of acetic acid and dichloromethane at room temperature. This installs the pyridin-3-ylmethyl substituent at the piperidine nitrogen or carbon center depending on the specific synthetic design.

Alternative Alkylation Methods : Some methods employ direct alkylation of the piperidine nitrogen with pyridin-3-ylmethyl halides (e.g., bromides or chlorides), often under basic conditions in polar aprotic solvents, though reductive amination is preferred for selectivity and yield.

Carboxylic Acid Group Installation and Protection

Use of Piperidine-3-carboxylic Acid : The carboxylic acid functionality is either introduced by starting from piperidine-3-carboxylic acid or by hydrolysis of ester intermediates after the key substitution steps.

Protection/Deprotection : The Boc group is removed under acidic conditions (e.g., 4 M HCl in dioxane or trifluoroacetic acid) to yield the free amine, which is then converted to the dihydrochloride salt for enhanced stability and solubility.

Salt Formation

- The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid, typically using 1.5 equivalents of HCl in suitable solvents like methanol or dioxane. This salt form is preferred for pharmaceutical applications due to improved crystallinity and handling.

Detailed Stepwise Synthetic Scheme Example

Research Findings and Optimization Notes

Curtius Rearrangement Usage : Some advanced syntheses use Curtius rearrangement for intermediate formation, particularly for related imidazolopyridine derivatives, which may inform alternative routes to the piperidine core.

Catalytic Hydrogenation : Palladium on charcoal catalyzed hydrogenation is effective for reduction steps, including conversion of pyridine derivatives to piperidine rings under mild conditions (90–100 °C, 4–5 MPa H2).

Transfer Hydrogenation : Transfer hydrogenation using formaldehyde and palladium catalysts under ambient pressure is an alternative to direct hydrogenation, offering operational simplicity.

Purification : Preparative HPLC is commonly employed for final purification to achieve high purity required for biological evaluation.

Yields : Overall yields for multi-step syntheses range from moderate to high (50–85%), depending on reaction optimization and purification efficiency.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection + Reductive Amination | Di-tert-butyl dicarbonate, NaBH4, ammonia ethanol | Room temp, <30°C | High selectivity, good yields | Requires protection/deprotection steps |

| Reductive Amination with Pyridine-3-carboxaldehyde | NaBH(OAc)3, AcOH, CH2Cl2 | Room temp | Direct installation of pyridin-3-ylmethyl | Sensitive to moisture, acid |

| Catalytic Hydrogenation | Pd/C, H2, 90–100 °C, 4–5 MPa | Efficient ring reductions | Requires pressurized H2 setup | |

| Transfer Hydrogenation | Formaldehyde, Pd/C, formic acid, heat | Ambient pressure | Operationally simpler | May require careful control of conditions |

| Salt Formation | HCl in methanol/dioxane | Room temp | Improves stability and crystallinity | Additional step after synthesis |

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a synthetic organic molecule that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data tables and case studies.

Structure

The compound features a piperidine ring substituted with a pyridine moiety and a carboxylic acid group. Its chemical formula is C_{13}H_{16}Cl_2N_2O_2, and it has a molecular weight of approximately 303.19 g/mol.

Properties

- Solubility : Soluble in water and methanol.

- Melting Point : Specific melting point data may vary based on synthesis methods.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids.

Medicinal Chemistry

This compound has shown potential in the development of novel therapeutic agents, particularly in the treatment of neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. A study demonstrated that the compound could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes findings from multiple experiments indicating that the compound exhibits varying degrees of antimicrobial activity, making it a candidate for further development in antibiotic therapies .

Cancer Research

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound resulted in increased levels of caspase-3 and caspase-9, key markers of apoptosis, in breast cancer cells . This finding positions the compound as a potential lead for developing anticancer drugs.

Central Nervous System (CNS) Disorders

The unique structural features of this compound make it a candidate for treating CNS disorders beyond Alzheimer's disease.

Insights from Research

Studies have shown that compounds with similar structures can modulate neurotransmitter systems effectively. This suggests that this compound may have applications in treating depression and anxiety disorders by acting on serotonin receptors .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects

Carboxylic Acid Position

- Position 3 vs. The 4-carboxylic acid analog (CAS 946409-40-1) may exhibit altered solubility due to steric hindrance .

Salt Forms

- Mono- vs. Dihydrochloride: Dihydrochloride salts (e.g., target compound) generally have higher aqueous solubility than monohydrochlorides (e.g., CAS 1185296-02-9), crucial for pharmacokinetic optimization .

Research and Commercial Relevance

- Pharmaceutical Potential: Structural analogs with pyridine/pyrimidine groups are explored as kinase inhibitors or protease modulators, leveraging their heterocyclic scaffolds .

Biological Activity

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme inhibition and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16Cl2N2O2

- CAS Number : 887445-00-3

- Molecular Weight : 271.18 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is known to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways crucial for disease progression.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes that are pivotal in metabolic pathways. For instance, it has been shown to interact with:

- Monoacylglycerol lipase (MAGL) : It acts as a reversible inhibitor with competitive behavior, which is crucial for developing therapeutic agents targeting endocannabinoid metabolism .

Biological Activity

This compound exhibits several biological activities:

Antiproliferative Effects

Studies have demonstrated the compound's potential in inhibiting the growth of cancer cells. For example:

- IC50 Values : In vitro studies showed IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines, indicating moderate antiproliferative effects .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neurological disorder treatments. Its ability to modulate neurotransmitter receptor activity is under investigation.

Study on Cancer Cell Lines

A study focused on the antiproliferative effects of this compound on human breast and ovarian cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 30.0 |

| OVCAR-3 | 45.5 |

This data supports the compound's role as a potential lead in developing anticancer drugs.

Mechanistic Studies

Mechanistic studies utilizing molecular docking have elucidated how the compound binds to target enzymes, providing insights into its inhibitory action:

Q & A

Q. What experimental methods are recommended for assessing the purity of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride in academic research?

Purity assessment typically involves a combination of analytical techniques:

- Titration : Alcohol-dissolved samples are titrated with sodium hydroxide to determine acid/base equivalence points .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., pyridine rings, carboxylic acid) by matching absorption bands to reference spectra .

- Chloride Ion Testing : Confirms stoichiometric HCl content via precipitation or ion-selective electrode methods .

- HPLC/LC-MS : Quantifies impurities and verifies purity ≥98% (common in research-grade compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in sealed, moisture-resistant containers at -20°C in a dry, ventilated environment to prevent hydrolysis or decomposition .

- Stability : Monitor for discoloration or precipitate formation, which may indicate degradation .

Q. What are the key steps for synthesizing this compound in a lab setting?

While specific protocols vary, general steps include:

- Functional Group Protection : Protect the carboxylic acid and pyridine moieties during reactions (e.g., using tert-butyl esters) .

- Coupling Reactions : Use carbodiimide-mediated coupling to link the pyridinylmethyl and piperidine-carboxylic acid groups .

- Hydrochloride Salt Formation : Precipitate the dihydrochloride salt by adding HCl gas to the reaction mixture .

- Purification : Recrystallize from ethanol/water mixtures to achieve high purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Condition Screening : Apply machine learning to analyze variables (solvent, temperature, catalyst) and predict optimal yields .

- Feedback Loops : Integrate experimental data (e.g., NMR, MS) into computational models to refine predictions iteratively .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and X-ray crystallography data to confirm bond connectivity .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the piperidine ring .

Q. What methodologies are used to study the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to identify degradation products via LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Q. How can researchers design experiments to investigate the compound’s reactivity in catalytic systems?

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling to identify intermediates in catalytic cycles .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to elucidate rate-determining steps .

- In Situ Spectroscopy : Monitor reactions in real time using FTIR or Raman spectroscopy .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Purity Assessment | Titration, IR, HPLC | |

| Structural Elucidation | NMR, X-ray crystallography, isotopic labeling | |

| Stability Studies | Forced degradation, TGA/DSC | |

| Reaction Optimization | DFT calculations, machine learning | |

| Catalytic Reactivity | KIE analysis, in situ spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.